molecular formula C6H5N3OS B3046356 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 1232815-49-4

2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B3046356
CAS No.: 1232815-49-4
M. Wt: 167.19
InChI Key: LJVGPQVQNTZJLD-UHFFFAOYSA-N
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Description

The compound “2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” is a type of pyrrolo[2,1-f][1,2,4]triazine . Pyrrolo[2,1-f][1,2,4]triazines are privileged scaffolds found in numerous pharmaceutically important substances . They have been found to display potent cytotoxic activity in various cancer cell lines .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazines involves the efficient alkylation of easily accessible 1,2,4-triazines under mild conditions to provide the corresponding 1-alkyl-1,2,4-triazinium salts . These bench-stable salts serve as precursors to triazinium ylides, which react in 1,3-dipolar cycloadditions with electron-poor dipolarophiles to yield polysubstituted pyrrolotriazines in a single step .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazines involves structural variations (chlorine, bromine, iodine, and cyano groups) introduced at position 7 of 4-aza-7,9-dideazaadenine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,1-f][1,2,4]triazines include the efficient alkylation of 1,2,4-triazines to provide 1-alkyl-1,2,4-triazinium salts . These salts then serve as precursors to triazinium ylides, which undergo 1,3-dipolar cycloadditions with electron-poor dipolarophiles .

Scientific Research Applications

Electrochemical Sensing

  • Electrode Development : A study by Zamani, Rajabzadeh, and Ganjali (2007) discusses the development of an electrode using a compound structurally related to 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. This electrode exhibited a strong response for Ytterbium (III) ions and was used in the determination of fluoride in mouthwash samples (Zamani, Rajabzadeh, & Ganjali, 2007).

Chemical Synthesis

  • Microwave Synthesis : Tabatabaee et al. (2007) reported on the solvent-free microwave synthesis of derivatives of this compound. This method led to the formation of various compounds with potential for diverse applications (Tabatabaee et al., 2007).

Biological Activity

  • Antibacterial Activity : The synthesis of N-benzoyl-N'-triazine thiourea derivatives based on a compound structurally related to this compound and their antibacterial activity against various bacteria was explored by Marzi et al. (2019) (Marzi et al., 2019).

Photovoltaic Applications

  • Photovoltaic Devices : Halim et al. (2018) conducted a study on a compound similar to this compound, focusing on its application in photovoltaic devices. They investigated its electronic and optical properties, which are crucial for the efficiency of such devices (Halim et al., 2018).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : A study by John et al. (2017) explored the use of a related compound for inhibiting mild steel corrosion in hydrochloric acid, demonstrating the compound's potential as a corrosion inhibitor (John et al., 2017).

Future Directions

The future directions for research on “2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” and related compounds could include further investigation into their mechanisms of action, particularly their cytotoxic activity against cancer cells . Additionally, the development of more efficient synthesis methods could be a valuable area of research .

Properties

IUPAC Name

2-sulfanylidene-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVGPQVQNTZJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725729
Record name 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232815-49-4
Record name 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1000 mL beaker was added 1-(3-Benzoyl-thioureido)-1H-pyrrole-2-carboxylic acid ethyl ester (55.47 g, 0.1748 mol) and 2M of Sodium hydroxide in Water (350 mL). The mixture was heated at 85° C. for 75 minutes. After cooling to room temperature, the solid was dissolved with Ethanol (100 mL). Acetic acid (41.7 mL, 0.734 mol) was added at 0° C. and stirred for 30 minutes. The solid was filtered and washed with cold EtOH (50 mL) to afforded a white solid. The white solid was stirred in Ether (300 mL) for 20 minutes. The solid was filtered and washed with Ether (200 mL) to give a white solid. Because a large amount of desired product was water soluble, the water filtrate was reduced and the product was triturated with water to afford an additional amount of desired product. After drying under vacuum overnight, 43 grams of 2-Thioxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one was isolated as a white powder. Note. The product contained a significant amount of water but was carried on without further drying. 1H NMR (400 MHz, DMSO, d6) δ 9.91 (s, 1H), 7.09 (m, 1H), 6.53 (m, 1H), 6.21 (m, 1H).
Name
1-(3-Benzoyl-thioureido)-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
55.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
41.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 2
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 3
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 4
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 5
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 6
2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

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